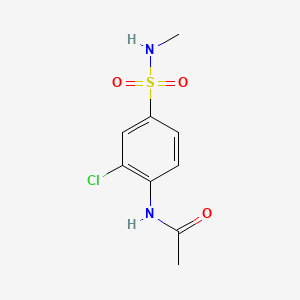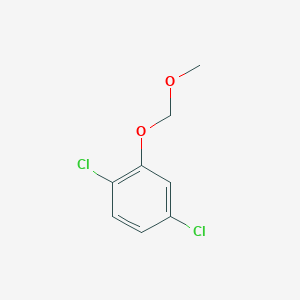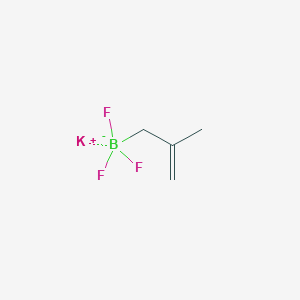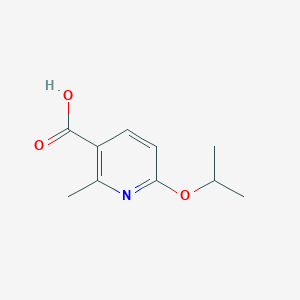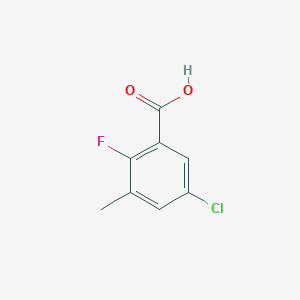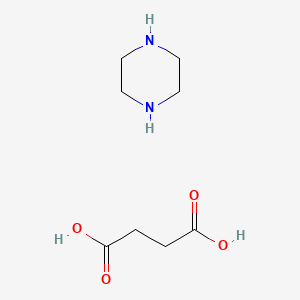
Piperazine succinate
Overview
Description
Piperazine succinate is a compound with the CAS Number: 14396-13-5 and a molecular weight of 204.23 . It is a white to yellow solid and is stored at temperatures between 2-8°C . Piperazine, a component of this compound, is used to treat common roundworms (ascariasis) and pinworms (enterobiasis; oxyuriasis). It works by paralyzing the worms, which are then passed in the stool .
Synthesis Analysis
Piperazine derivatives have been designed and synthesized based on the structural elements of BZP and 3-TFMPP . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Molecular Structure Analysis
Piperazine occupies the crystallographic inversion center and reveals an equatorial chair conformation . The crystal’s various functional band frequencies were confirmed through FTIR and FT-Raman spectroscopy analyses .
Chemical Reactions Analysis
Bioactivation of piperazine derivatives occurs via initial oxidation at C-5 on the piperazine ring .
Physical And Chemical Properties Analysis
Piperazine succinate is a white to yellow solid . Piperazine, a six-membered heterocyclic compound, contains two reactive secondary amine groups at the first and fourth positions .
Scientific Research Applications
Metallopolymers Synthesis
Piperazine succinate is used in the synthesis of thermoplastic poly(piperazine succinate) metallopolymers . These polymers are coordinated with metals like ruthenium(III) or iron(III), which are significant in material science. The coordination with metals can lead to an increase in molecular weight by 250 times compared to non-metal containing polymers. However, the presence of metals like Fe(III) can accelerate the hydrolysis of the polyester linkage, making these polymers highly biodegradable .
Drug Design
In medicinal chemistry, piperazine succinate’s functional group is common. It’s a key component in several blockbuster drugs due to its ability to improve pharmacological and pharmacokinetic profiles. Piperazine-containing drugs often exhibit properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects .
Biomedical Engineering
Piperazine succinate serves as a scaffolding element in bioengineering. Its structure allows for the creation of biocompatible ligands, which are still in the early stages of development. These ligands are crucial for drug design and the creation of bioengineering scaffolding elements .
Catalysis
The metallopolymers derived from piperazine succinate can be used in catalysis. The ligands coordinated to the metals in the polymer backbone, along with the manipulation of metal redox potentials, contribute to a diverse range of catalytic applications .
Energy Transduction Systems
Piperazine succinate-based metallopolymers have applications in energy transduction systems. The immobilized metal centers in the polymers can control physical properties, which is essential for energy transduction .
Biomedical Sensors
The unique properties of piperazine succinate make it suitable for use in biomedical sensors. These sensors can benefit from the compound’s ability to form metallopolymers, which can be tailored for specific sensing applications .
Mechanism of Action
Target of Action
Piperazine succinate primarily targets the GABA receptors in the nervous system . It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . Piperazine also targets the cytoplasmic membrane of bacteria, leading to leakage of intercellular components and cell death . Additionally, piperazine derivatives have been found to interact with sigma receptors (SRs), particularly sigma-1 (S1R) and sigma-2 (S2R) receptors .
Mode of Action
Piperazine succinate acts as a GABA receptor agonist . By binding to these receptors, it causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism. In the case of bacteria, piperazine disrupts the cytoplasmic membrane, causing leakage of intercellular components and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by piperazine succinate primarily involve the GABAergic system . By acting as a GABA receptor agonist, piperazine succinate enhances the effects of GABA, a major inhibitory neurotransmitter in the nervous system. This leads to hyperpolarization of nerve endings and subsequent paralysis of the worm .
Pharmacokinetics
The pharmacokinetics of piperazine succinate involve its absorption, distribution, metabolism, and excretion (ADME) properties . Piperazine, due to its two ionizable sites, can affect the acid dissociation constant (pKa), which is crucial in absorption and distribution processes as it influences the physicochemical properties, lipophilicity, and solubility in water . More detailed studies on the ADME properties of piperazine succinate specifically are needed.
Result of Action
The primary result of piperazine succinate’s action is the paralysis and subsequent expulsion of parasitic worms from the host body . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings . When targeting bacteria, piperazine causes leakage of intercellular components, leading to bacterial cell death .
Action Environment
The action of piperazine succinate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of piperazine, thereby influencing its absorption and distribution . Furthermore, the presence of other substances, such as other drugs or food, could potentially affect the absorption and efficacy of piperazine succinate.
Future Directions
Piperazine-containing polymers are still in their early development, even though piperazine is a common functional group in drug design and bioengineering scaffolding elements . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could lead to new developments in the future .
properties
IUPAC Name |
butanedioic acid;piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C4H6O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOHFSDZDGESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine succinate | |
CAS RN |
14396-13-5 | |
| Record name | Butanedioic acid, compd. with piperazine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)


![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
